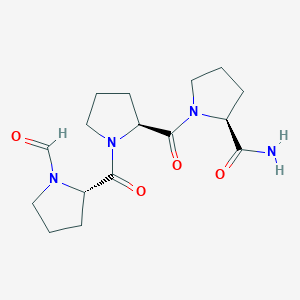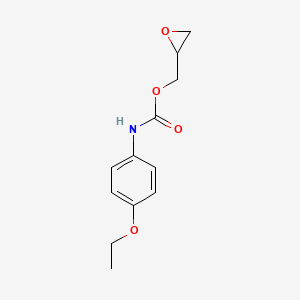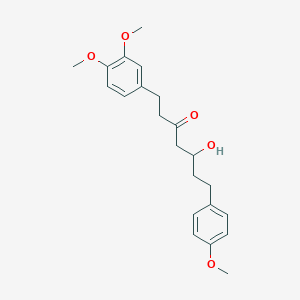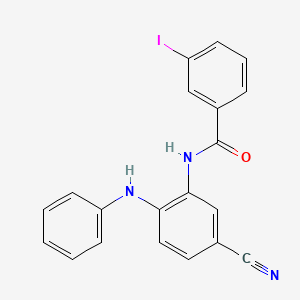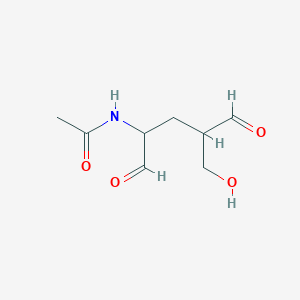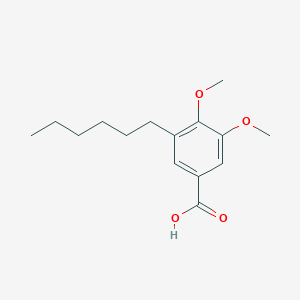
3-Hexyl-4,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-4,5-dimethoxybenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a hexyl group attached to the benzene ring, along with two methoxy groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-4,5-dimethoxybenzoic acid typically involves the alkylation of 4,5-dimethoxybenzoic acid with a hexyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the carboxylic acid group, followed by the addition of hexyl bromide (C6H13Br) to introduce the hexyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Formation of 4,5-dimethoxybenzaldehyde or 4,5-dimethoxybenzoic acid.
Reduction: Formation of 3-hexyl-4,5-dimethoxybenzyl alcohol or 3-hexyl-4,5-dimethoxybenzaldehyde.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-Hexyl-4,5-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hexyl-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the hexyl chain can influence the compound’s lipophilicity and ability to interact with biological membranes. This can affect its absorption, distribution, and overall biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: Lacks the hexyl group, making it less lipophilic.
4,5-Dimethoxybenzoic acid: Similar structure but without the hexyl group.
3-Hydroxy-4,5-dimethoxybenzoic acid: Contains a hydroxyl group instead of a hexyl group.
Uniqueness
3-Hexyl-4,5-dimethoxybenzoic acid is unique due to the presence of the hexyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
647855-09-2 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
3-hexyl-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C15H22O4/c1-4-5-6-7-8-11-9-12(15(16)17)10-13(18-2)14(11)19-3/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
MJNPOKNWCMGGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


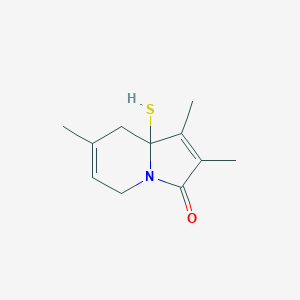
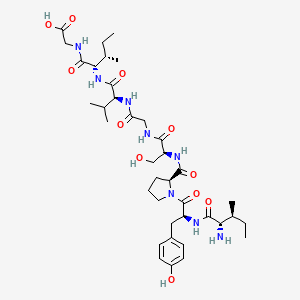
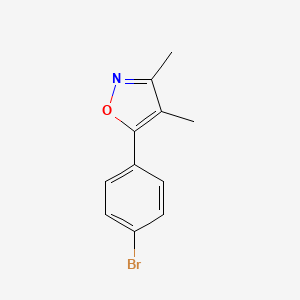

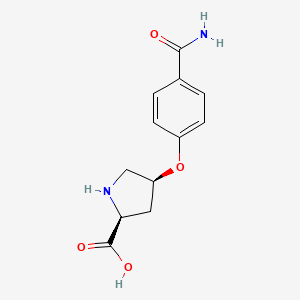
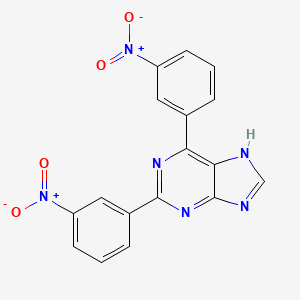
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

